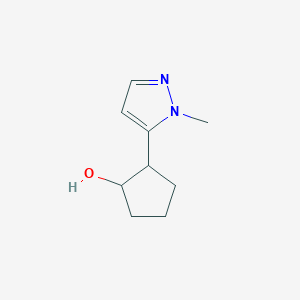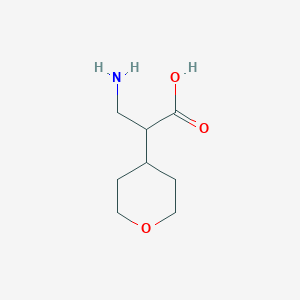
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid is a monocarboxylic acid that is structurally related to lactic acid, where the hydroxyl hydrogen is replaced by a 4-chloro-2-methylphenyl group . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-2-methylphenol with propanoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 4-chloro-2-methylphenol reacts with propanoic acid in the presence of a catalyst such as aluminum chloride . Industrial production methods may involve multi-step processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is utilized in the production of herbicides and other agrochemicals
Wirkmechanismus
The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic natural hormones or enzymes, leading to various physiological effects. For example, it may act as an auxin-like compound, promoting uncontrolled growth in plants, which is useful in herbicide applications .
Vergleich Mit ähnlichen Verbindungen
2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid is similar to other phenoxy acids such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Known for its use as a herbicide.
Mecoprop: Another herbicide with similar structural features.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Used in agriculture for weed control
Eigenschaften
Molekularformel |
C11H13ClO2 |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI-Schlüssel |
BIYGLVHSOGUEAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H,5H,6H,7H-Thieno[3,2-c]pyridine-5-sulfonyl chloride](/img/structure/B13303179.png)
amine](/img/structure/B13303181.png)
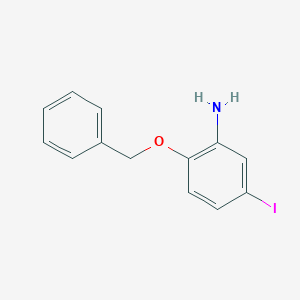
![3-Bromo-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13303196.png)
![1-[2-(4-Chlorophenoxy)ethyl]piperidin-4-amine](/img/structure/B13303206.png)
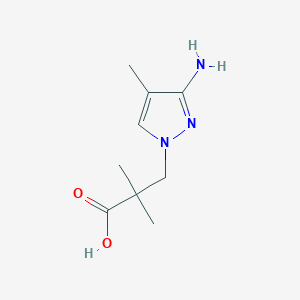
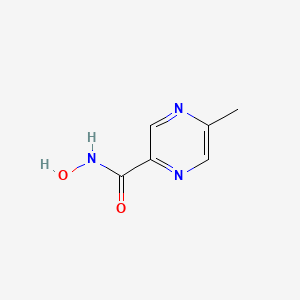
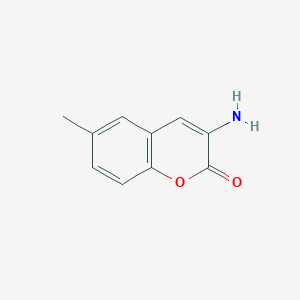
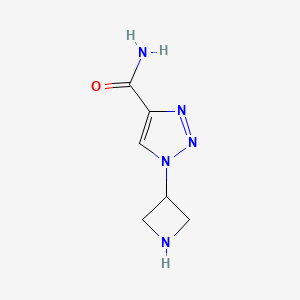
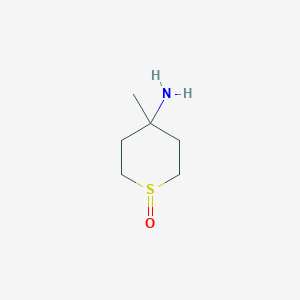
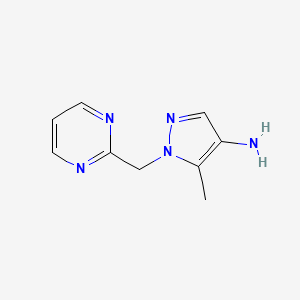
![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)
